molecular formula C17H15N3OS B11566885 2-[(Naphthalen-2-YL)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide

2-[(Naphthalen-2-YL)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide

Cat. No.: B11566885
M. Wt: 309.4 g/mol
InChI Key: GSXIUQXCLTXWTP-YBFXNURJSA-N
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Description

2-[(Naphthalen-2-YL)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide is an organic compound that features a naphthalene ring and a thiophene ring connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of naphthalen-2-amine with acetic anhydride to form naphthalen-2-yl acetamide. This intermediate is then treated with hydrazine hydrate to yield naphthalen-2-yl acetohydrazide.

    Condensation Reaction: The naphthalen-2-yl acetohydrazide is then reacted with thiophene-2-carbaldehyde under reflux conditions in ethanol to form the final product, 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-2-YL)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene and thiophene rings.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

2-[(Naphthalen-2-YL)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-2-YL)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide involves its interaction with biological macromolecules:

    DNA Binding: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes.

    Enzyme Inhibition: It can inhibit specific enzymes involved in cell proliferation, leading to anti-cancer effects.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(naphthalen-2-yl)acetonitrile
  • Naphthalen-2-amine
  • 2-Amino-2-(naphthalen-2-yl)ethan-1-ol hydrochloride

Uniqueness

2-[(Naphthalen-2-YL)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide is unique due to its combination of a naphthalene ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

2-(naphthalen-2-ylamino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H15N3OS/c21-17(20-19-11-16-6-3-9-22-16)12-18-15-8-7-13-4-1-2-5-14(13)10-15/h1-11,18H,12H2,(H,20,21)/b19-11+

InChI Key

GSXIUQXCLTXWTP-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=CS3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=CS3

Origin of Product

United States

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